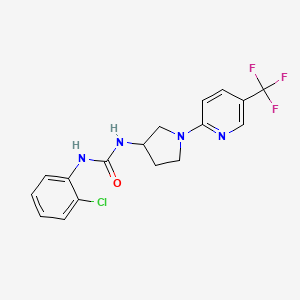
1-(2-Chlorophenyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "Compound X" and has been studied extensively for its unique properties and potential uses in various fields of research.
作用機序
The mechanism of action of Compound X involves its ability to bind to specific receptors and enzymes in the body. Studies have shown that Compound X has potent inhibitory effects on certain enzymes and receptors, including the protein kinase C (PKC) and the N-methyl-D-aspartate (NMDA) receptor. This binding leads to the inhibition of specific signaling pathways, which can have a range of effects on cellular function and physiology.
Biochemical and Physiological Effects:
Compound X has been shown to have a range of biochemical and physiological effects on the body. Studies have shown that it can inhibit the activity of PKC and NMDA receptors, which are involved in a range of cellular processes, including cell growth, differentiation, and survival. Additionally, Compound X has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory and pain-related conditions.
実験室実験の利点と制限
One of the major advantages of Compound X is its potent inhibitory effects on specific enzymes and receptors, making it a valuable tool for studying the role of these molecules in various cellular processes. However, its potency can also be a limitation, as high concentrations of the compound may lead to non-specific effects and toxicity. Additionally, the synthesis of Compound X is complex and requires specialized equipment and expertise, which may limit its availability for use in certain research settings.
将来の方向性
There are several potential future directions for research involving Compound X. One area of focus is the development of more selective inhibitors of specific enzymes and receptors, which may lead to more targeted and effective therapies for various diseases. Additionally, the use of Compound X in combination with other drugs or therapies may enhance its therapeutic effects and reduce its potential toxicity. Finally, the development of new synthesis methods and modifications to the chemical structure of Compound X may lead to the development of even more potent and selective inhibitors for use in scientific research.
合成法
The synthesis of Compound X involves several steps and requires specialized equipment and expertise. The process typically begins with the reaction of 2-chloroaniline with 5-(trifluoromethyl)pyridin-2-amine to form an intermediate compound. This intermediate is then reacted with pyrrolidine and isocyanate to produce the final product, 1-(2-Chlorophenyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea.
科学的研究の応用
Compound X has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of research involves the study of its mechanism of action and its potential use as a therapeutic agent. Studies have shown that Compound X has potent inhibitory effects on certain enzymes and receptors, making it a potential candidate for the treatment of various diseases.
特性
IUPAC Name |
1-(2-chlorophenyl)-3-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N4O/c18-13-3-1-2-4-14(13)24-16(26)23-12-7-8-25(10-12)15-6-5-11(9-22-15)17(19,20)21/h1-6,9,12H,7-8,10H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXULUOPXDEXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NC2=CC=CC=C2Cl)C3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

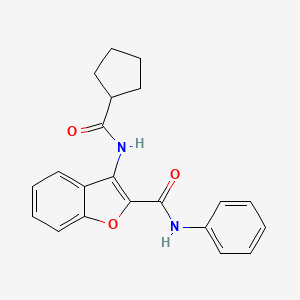


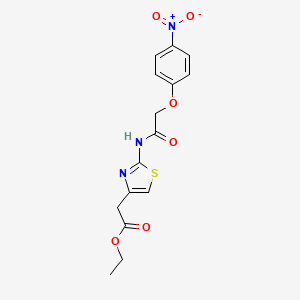
![8-[(dibenzylamino)methyl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2792215.png)

![N-benzyl-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2792217.png)
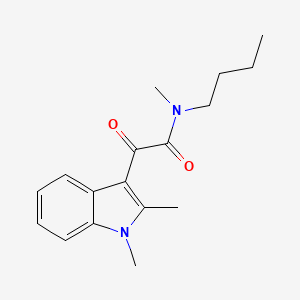
![ethyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2792223.png)
![2-[Methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B2792225.png)
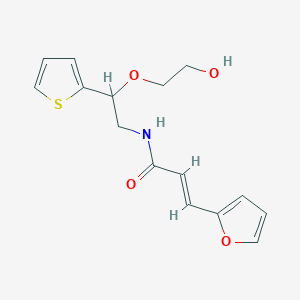
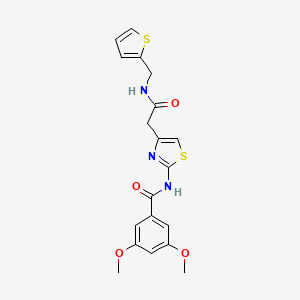
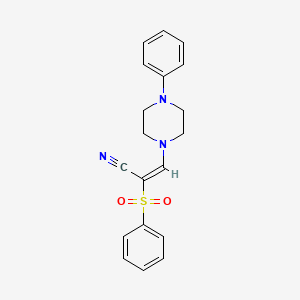
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone](/img/structure/B2792229.png)